Mercury oxonium sulfate

Description

Properties

CAS No. |

1312-03-4 |

|---|---|

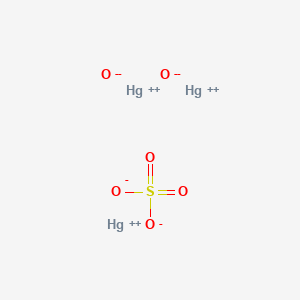

Molecular Formula |

Hg3O6S |

Molecular Weight |

729.8 g/mol |

IUPAC Name |

mercury(2+);oxygen(2-);sulfate |

InChI |

InChI=1S/3Hg.H2O4S.2O/c;;;1-5(2,3)4;;/h;;;(H2,1,2,3,4);;/q3*+2;;2*-2/p-2 |

InChI Key |

SZAAFGJXWYCFPL-UHFFFAOYSA-L |

SMILES |

[O-2].[O-2].[O-]S(=O)(=O)[O-].[Hg+2].[Hg+2].[Hg+2] |

Canonical SMILES |

[O-2].[O-2].[O-]S(=O)(=O)[O-].[Hg+2].[Hg+2].[Hg+2] |

Color/Form |

Lemon-yellow powder BRIGHT-YELLOW SCALES |

density |

6.44 |

Other CAS No. |

1312-03-4 |

physical_description |

Mercuric subsulfate, [solid] appears as a lemon-yellow powder or bright yellow scaly material. Very slightly soluble in water and denser than water. Hence sinks in water. Toxic by inhalation and by ingestion. |

solubility |

SOLUBILITY IN WATER @ 16 °C: 0.003 G/100 CC; SLIGHTLY SOL IN HOT WATER; INSOL IN ALCOHOL Sol in acids |

vapor_density |

25.2 (Air= 1) |

Origin of Product |

United States |

Crystallographic and Structural Elucidation of Mercury Oxonium Sulfate

Advanced X-ray Diffraction and Neutron Diffraction Studies for Precise Structure Determination

The precise elucidation of the crystal structure of mercury oxonium sulfate (B86663) has been made possible through advanced diffraction techniques. Single-crystal X-ray diffraction has been the primary method for determining the atomic arrangement, revealing the polymeric nature of the oxonium cations and the ordered placement of the sulfate anions. nih.govresearchgate.net

For a more precise localization of the oxygen atoms and to understand the nature of the oxonium ions, neutron diffraction would be a valuable complementary technique. mdpi.compsu.edu Neutron diffraction is particularly sensitive to lighter elements like oxygen, especially in the presence of heavy atoms like mercury, and can provide more accurate information on bond lengths and angles involving oxygen. mdpi.comresearchgate.net Joint X-ray and neutron diffraction studies have proven to be powerful in refining complex structures, especially those involving hydrogen bonding or complex cationic and anionic moieties. ansto.gov.au While specific neutron diffraction data for mercury oxonium sulfate is not detailed in the provided results, its application would be a logical next step for a more refined structural analysis.

Comparative Crystal Chemistry with Related Mercury Oxo- and Chalcohalides

The crystal chemistry of this compound can be understood in the broader context of related mercury oxo- and chalcohalides. tandfonline.comtandfonline.comcrossref.org These compounds often feature rigid, covalently bonded atomic groups that act as stable building blocks. scispace.com Examples include oxo-centered [Hg₄O] tetrahedra and various mercury cluster cations like [Hg₂]²⁺ and [Hg₃]⁴⁺. tandfonline.comtandfonline.com The tendency of mercury to form strong covalent bonds with oxygen and chalcogens, as well as Hg-Hg bonds, leads to the formation of these complex and varied structures. tandfonline.comscispace.comresearchgate.net The polymeric (Hg₃O₂)ₓ layers in this compound are a prime example of this phenomenon, showcasing the ability of mercury and oxygen to form extended, stable cationic networks.

Analysis of Mercury Coordination Geometries and Oxygen Bridging Motifs

The oxygen atoms in the (Hg₃O₂)ₓ layers act as bridging ligands, connecting multiple mercury atoms. This bridging is fundamental to the formation of the extended two-dimensional network. The specific bridging motifs, such as the number of mercury atoms coordinated to a single oxygen and the Hg-O-Hg bond angles, define the topology of the cationic layers. In some mercury hydroxide (B78521) nitrates, for instance, oxygen atoms are three-coordinate, leading to the formation of polymeric oxonium cations in the form of infinite zigzag chains. researchgate.net

Stereochemical Aspects of Oxonium Oxygen Centers in Mercury-Containing Compounds

Oxonium ions, which feature a positively charged oxygen atom bonded to three other atoms, can be stereogenic centers. ox.ac.uknih.gov However, pyramidal inversion at the oxygen center is often rapid, making the isolation of configurationally stable oxonium ions challenging. ox.ac.uknih.gov The design of rigid molecular scaffolds can restrict this inversion, leading to stable, chiral oxonium ions. ox.ac.uknih.govresearchgate.net

Electronic Structure, Bonding, and Spectroscopic Characterization of Mercury Oxonium Sulfate

Quantum Chemical Investigations of Mercury-Oxygen and Mercury-Sulfate Bonding Interactions

Quantum chemical calculations, such as density functional theory (DFT), are instrumental in elucidating the nature of chemical bonds within complex inorganic materials like mercury oxonium sulfate (B86663). Theoretical studies on related mercury compounds provide significant insights into the Hg-O and Hg-S (from the sulfate group) interactions.

Research employing quantum chemical calculations to investigate the reaction of elemental mercury with various sulfur allotropes indicates that Hg-S bonds form spontaneously, a process that can be quantitatively described by analyzing the Mayer bond order during the reaction. researchgate.net The resulting Hg-S bonds in the products exhibit typical sigma (σ) bond characteristics. researchgate.net In the context of mercury oxonium sulfate, the interaction is between mercury and the sulfur atom of the sulfate anion.

Computational studies on a wide range of mercury compounds (HgX) reveal that mercury generally forms weak covalent bonds with its partners. rug.nl The bonding is influenced by a combination of factors, including s-destabilization, lone-pair repulsion, and ionic contributions. rug.nl The degree of ionic character increases with the electronegativity of the bonding partner. rug.nl In this compound, the highly electronegative oxygen atoms lead to significant charge transfer and a more ionic character in the Hg-O bonds. researchgate.net Theoretical models like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis have been used to confirm the nature of mercury's interactions, revealing the presence of positive electrostatic potential (σ-holes or belts) on the mercury atom that facilitates bonding with electron-rich atoms like oxygen and sulfur. rsc.org

Table 1: Theoretical Bond Dissociation Energies (BDEs) for Selected Mercury Species

| Bond | BDE (kcal/mol) | Method |

| Hg-O | 1.7 | Relativistic ab initio theory |

| Hg-S | 0.5 | Relativistic ab initio theory |

| Hg-CH₃ | 3.0 | Relativistic ab initio theory |

| Hg-Cl | 12.0 | Relativistic ab initio theory |

This table presents theoretical data for simple diatomic or molecular fragments to illustrate relative bond strengths involving mercury. Data sourced from a comprehensive study on mercury bonding. rug.nl

Theoretical Analysis of Relativistic Effects on Mercury's Coordination Environment and Bonding in Oxonium Systems

Relativistic effects, which become significant for heavy elements like mercury (atomic number 80), play a crucial role in determining its chemical and physical properties. stackexchange.comrutgers.edu These effects stem from the high velocity of core electrons, particularly the 1s electrons, which approach a substantial fraction of the speed of light. stackexchange.com This leads to a relativistic contraction and stabilization of the 6s orbital and an expansion of the 5d orbitals. rug.nlresearchgate.net

This relativistic 6s contraction is a key factor in the unique structural chemistry of mercury compounds compared to their lighter counterparts in Group 12 (zinc and cadmium). researchgate.net For instance, while ZnO and CdO adopt common wurtzite or rock salt structures, HgO exists in unusual chain-like structures (montroydite and cinnabar). nih.gov Relativistic density functional studies have demonstrated that without these effects, HgO would likely adopt a more conventional structure similar to CdO. researchgate.net Relativistic effects are calculated to reduce the cohesive energy of HgO by as much as 2.2 eV per formula unit and decrease the crystal's density by altering its symmetry. nih.gov

Table 2: Impact of Relativistic Effects on Calculated Properties of HgO

| Property | Relativistic Calculation | Non-Relativistic Calculation |

| Cohesive Energy | Lowered by ~2.2 eV/unit | Higher |

| Crystal Density | Decreased by ~14% | Higher |

| Crystal Structure | Montroydite/Cinnabar | Rock Salt-like |

This table summarizes the profound influence of relativistic effects on the fundamental properties of mercury oxide, as determined by density functional theory studies. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Structural Confirmation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for the structural characterization of mercury compounds by probing their molecular vibrations. publish.csiro.aursc.org These methods can confirm the presence of specific functional groups, such as the sulfate anion, and provide information about the mercury-ligand bonds.

For this compound, the spectra would be characterized by vibrations of the sulfate (SO₄²⁻) group and the mercury-oxygen (Hg-O) bonds within the polymeric cation. In uncoordinated, tetrahedral (T_d symmetry) sulfate ions, four fundamental vibrational modes are expected. However, when the sulfate ion coordinates to a metal cation, its symmetry is lowered, which can cause formally inactive modes to become active and degenerate modes to split.

Studies on various mercury compounds provide a basis for assigning these vibrations:

Sulfate Vibrations: The vibrational modes of the sulfate ion are well-characterized. The symmetric S-O stretching mode (ν₁) typically appears as a strong, sharp peak in the Raman spectrum around 980 cm⁻¹. The asymmetric stretching (ν₃) and bending (ν₄) modes are IR-active and appear in the regions of 1100-1200 cm⁻¹ and 610-680 cm⁻¹, respectively.

Mercury-Oxygen Vibrations: The Hg-O stretching frequencies are found at lower wavenumbers due to the heavy mass of the mercury atom. In studies of mercury(II) complexes with oxygen-donating ligands, these stretching modes are typically observed in the far-infrared region. For example, in studies of mercury(II) iodide complexes, bands are interpreted in terms of halogen-bridged structures. capes.gov.br Research on mercury(II) thiocyanate (B1210189) shows Hg-S stretching at 270 cm⁻¹ in the solid state. scite.ai Given that oxygen is lighter and the Hg-O bond can be strong, the Hg-O stretches in this compound are expected in the 200-500 cm⁻¹ range.

The combination of IR and Raman spectroscopy can thus provide a detailed "fingerprint" of this compound, confirming the presence and coordination environment of the sulfate ions and characterizing the Hg-O bonds within the oxonium framework.

Table 3: Characteristic Vibrational Frequencies for Related Mercury Compounds

| Compound/Group | Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopy Method |

| Free Sulfate (SO₄²⁻) | ν₁ (sym. stretch) | ~981 | Raman |

| Free Sulfate (SO₄²⁻) | ν₃ (asym. stretch) | ~1104 | IR |

| Coordinated Sulfate | ν₃ (asym. stretch) | Splitting observed | IR/Raman |

| [Hg₂(py)₄]²⁺ | ν(Hg-N) | 224 | IR |

| Hg(SCN)₂ | ν(Hg-S) | 270 | Raman |

| α-HgS | Lattice Modes | 40-800 | IR/Raman |

This table compiles data from spectroscopic studies of various mercury compounds to provide context for the expected vibrational modes in this compound. publish.csiro.auscite.aiaip.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Related Oxonium Species and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the structure, dynamics, and coordination chemistry of mercury compounds in solution and the solid state. huji.ac.il Mercury has two NMR-active isotopes, ¹⁹⁹Hg and ²⁰¹Hg. youtube.com However, ¹⁹⁹Hg is the nucleus of choice due to its spin I = 1/2, which results in sharp signals, whereas the quadrupolar ²⁰¹Hg nucleus (I = 3/2) typically yields signals that are too broad to be observed with high-resolution instruments. huji.ac.ilyoutube.com

The ¹⁹⁹Hg chemical shift is exceptionally sensitive to the coordination environment of the mercury atom, spanning a range of over 4000 ppm. northwestern.edu This sensitivity makes it an excellent probe for studying changes in ligand type, coordination number, and geometry. chemrxiv.org For instance, ¹⁹⁹Hg NMR has been used to study various mercury(II) compounds, with chemical shifts providing clear distinctions between different coordination spheres. researchgate.net

While direct NMR studies on the insoluble this compound are challenging, data from related soluble species provide valuable insights:

Chemical Shifts: The chemical shift of ¹⁹⁹Hg is highly dependent on the electronegativity and nature of the directly bonded atoms. Mercury coordinated to oxygen ligands, as in perchlorate (B79767) or aqueous solutions, shows chemical shifts in a distinct region. For example, a standard reference is a 0.1 M solution of Hg(ClO₄)₂ in 0.1 M perchloric acid, which has a chemical shift of -2250 ppm relative to dimethylmercury. northwestern.educhemrxiv.org This provides a reference point for mercury in an oxygen-rich environment, similar to that in an oxonium species.

Dynamic Processes: Temperature-dependent NMR spectra can be used to study dynamic processes such as ligand exchange. Studies on alkenemercurinium ions have shown that ¹⁹⁹Hg NMR can be used to monitor rapid equilibrations, providing information on reaction mechanisms and intermediate stability. nih.gov

Solid-state ¹⁹⁹Hg NMR could, in principle, be used to study this compound directly. Such studies on other mercury halides have successfully characterized the chemical shift tensors, which provide detailed information about the local electronic structure around the mercury nucleus. escholarship.org

Table 4: Representative ¹⁹⁹Hg NMR Chemical Shifts for Various Mercury Compounds

| Compound / Species | Solvent | Chemical Shift (δ, ppm) (relative to Me₂Hg) |

| Me₂Hg (Dimethylmercury) | Neat | 0 |

| HgCl₂ | DMSO-d₆ | -1501.6 |

| Hg(CN)₂ | DMSO | -988 |

| Hg(ClO₄)₂ / HClO₄ | D₂O | -2250 |

| Alkylmercury Bromides | Various | -800 to -1600 |

This table illustrates the wide range of ¹⁹⁹Hg chemical shifts and their dependence on the chemical environment. Data compiled from reviews and studies on ¹⁹⁹Hg NMR. youtube.comchemrxiv.orgnih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) and Core-Level Studies for Oxidation State and Chemical Environment Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the chemical state of elements within a compound. pearson.com By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. pearson.com

For mercury compounds, XPS is highly effective in confirming the oxidation state, which is predominantly +2 in this compound. The analysis focuses on the binding energies of mercury's core electrons, most commonly the Hg 4f orbitals. pearson.comaps.org

Oxidation State Determination: The binding energy of the Hg 4f₇/₂ peak is a reliable indicator of mercury's oxidation state. In elemental mercury (Hg⁰), this peak is at a lower binding energy. In oxidized mercury compounds (Hg⁺¹ or Hg⁺²), the peak shifts to higher binding energy due to the increased effective nuclear charge on the mercury atom. For mercury(II) compounds, the Hg 4f₇/₂ binding energy is typically found in the range of 100-103 eV. aps.orgthermofisher.com

Chemical Environment Analysis: The precise binding energy also provides information about the chemical environment, i.e., the ligands bonded to the mercury. For example, the Hg 4f₇/₂ binding energy for HgO is reported to be around 99.9-101.5 eV, while for HgS it is near 100.3-101.0 eV. aps.orgxpsfitting.com Studies on mercury adsorbed on various substrates show that species like HgSO₄ can be identified based on their characteristic binding energies. researchgate.net In a study of mercury contamination, researchers concluded a +2 oxidation state for Hg based on a 4f orbital signal at 105 eV (note: binding energies can vary with instrument calibration and reference). pearson.com

In the case of this compound, XPS analysis would be expected to show a Hg 4f spectrum consistent with Hg(II) bonded to oxygen. The spectrum would feature two peaks, Hg 4f₇/₂ and Hg 4f₅/₂, separated by a spin-orbit splitting of approximately 4.0 eV. thermofisher.comxpsfitting.com Analysis of the S 2p and O 1s regions would further confirm the presence of sulfate and oxide ions, respectively, allowing for a complete chemical state characterization. researchgate.net

Table 5: Experimental Hg 4f₇/₂ Binding Energies for Various Mercury Compounds

| Compound | Chemical State of Hg | Binding Energy (eV) |

| HgO | Hg(II) | 99.9 - 101.5 |

| HgS (Cinnabar) | Hg(II) | 100.3 - 101.0 |

| Hg-1223 Superconductor | Mixed > +2 | 101.0 and 103.4 |

| HgCl₂ (adsorbed) | Hg(II) | ~103.4 |

Binding energies are subject to variations based on experimental setup and calibration standards. This table provides a comparative overview from different studies. aps.orgthermofisher.comxpsfitting.comresearchgate.net

Reactivity and Chemical Transformations of Mercury Oxonium Sulfate

Dissolution Behavior and Interaction with Acidic Media: Mechanistic Studies

Mercury oxonium sulfate (B86663) is described as practically insoluble or very slightly soluble in water. drugfuture.comnih.gov However, it readily dissolves in acidic solutions. drugfuture.comnoaa.govchemicalbook.com The dissolution in acids involves the protonation of the oxonium and oxide components of the salt.

The fundamental mechanism involves an acid-base reaction where the basic oxide components of the mercury oxonium sulfate react with the acid. For instance, in the presence of a strong acid like sulfuric acid (H₂SO₄), the equilibrium shifts to favor the formation of the more soluble mercury(II) sulfate and water. While specific mechanistic studies on Hg₃O₂SO₄ are not widely detailed, the behavior of related basic mercury salts suggests a stepwise protonation of the oxygen-mercury bonds, leading to the breakdown of the polymeric cationic structure and solvation of the resulting mercury(II) ions.

An acidic solution of a related compound, mercury(II) sulfate, is known as Denigés' reagent, which has been used in qualitative analysis. wikipedia.org This highlights the utility of acidic mercury sulfate solutions, formed by dissolving basic sulfates like this compound in acid.

Thermal Decomposition Pathways and Identification of Gaseous and Solid Products

When heated, this compound decomposes, potentially producing corrosive and toxic fumes. nih.govnoaa.gov While specific decomposition studies for Hg₃O₂SO₄ are sparse, the thermal behavior of the closely related mercury(II) sulfate (HgSO₄) provides insight. The decomposition of HgSO₄ is a non-redox thermal process that yields mercury(II) oxide (HgO) and sulfur trioxide (SO₃) gas. you-iggy.com

Reaction: HgSO₄(s) → HgO(s) + SO₃(g) you-iggy.com

Further heating of mercury(II) oxide can lead to its decomposition into elemental mercury and oxygen gas. Thermal desorption studies of various mercury compounds have determined the decomposition temperatures for several related species, which can be used to infer the behavior of this compound.

Table 1. Thermal Decomposition Temperatures of Various Mercury Compounds. core.ac.uk

Given that this compound (HgSO₄·2HgO) is a basic salt containing both sulfate and oxide components, its decomposition is likely complex. It would be expected to decompose in stages, first releasing sulfur trioxide and then, at higher temperatures, oxygen from the decomposition of the oxide components. The solid residue would be mercury(II) oxide, which subsequently decomposes to elemental mercury.

Hydrolytic Stability and pH-Dependent Transformations in Aqueous Systems

This compound has very low solubility in pure water. nih.gov When mixed with water, it can undergo hydrolysis. This is characteristic of basic salts. The related compound, mercury(II) sulfate, decomposes in water to form an insoluble yellow basic sulfate and sulfuric acid. wikipedia.org This suggests that in aqueous systems, the pH will significantly influence the stability and form of the compound.

In neutral or near-neutral water, the limited dissolution is followed by hydrolysis, which can be represented conceptually as: Hg₃O₂SO₄(s) + H₂O(l) ⇌ 2HgO(s) + HgSO₄(aq)

The dissolved mercury(II) sulfate is itself subject to further hydrolysis, establishing a complex equilibrium. Studies on the hydrolysis of mercury(I) nitrate (B79036) have shown the formation of various basic nitrate species, indicating that mercury ions in water readily form polymeric structures with hydroxide (B78521) ions, a process that is highly pH-dependent. researchgate.net A similar, complex behavior is expected for mercury(II) species from this compound. In acidic conditions (low pH), as noted earlier, the compound dissolves due to the protonation of the oxide and hydroxide species. noaa.gov In alkaline conditions (high pH), the formation of insoluble mercury(II) oxide would be favored.

Complexation Reactions with Inorganic and Organic Ligands and Formation of Derivatives

The Hg(II) ion is a soft Lewis acid and readily forms complexes with a variety of inorganic and organic ligands. researchgate.net When this compound is dissolved in acidic media, the resulting solvated Hg(II) ions are available to react with other ligands present in the solution.

Studies on methylmercury(II) show the formation of complexes with various inorganic anions, including sulfate (SO₄²⁻). cdnsciencepub.com The formation constants for these complexes can be determined from the pH dependence of their spectroscopic signals. This indicates that the sulfate ion itself can act as a ligand for mercury(II).

Hg(II) has a particularly high affinity for sulfur-containing ligands. It reacts with thiols (RSH) and sulfides (S²⁻) to form stable complexes. cdnsciencepub.commdpi.com The reaction of Hg(II) with phosphorothioates leads to rapid desulfurization, highlighting its strong thiophilic nature. mdpi.com It is also known to form complexes with halides and various organic functional groups. nsf.gov Therefore, introducing ligands such as halides, cyanide, ammonia, or organic molecules with donor atoms like nitrogen, sulfur, or phosphorus into a solution of dissolved this compound would lead to the formation of various mercury(II) coordination complexes and derivatives.

Surface Reactivity and Heterogeneous Catalysis Investigations

Mercury(II) salts, including mercury(II) sulfate, have been widely used as catalysts in organic synthesis. wikipedia.orgresearchgate.net Since this compound is a source of Hg(II) and is soluble in acidic reaction media, it can be considered a precursor to the active catalytic species in these reactions.

One of the most historically significant applications was the hydration of acetylene (B1199291) to produce acetaldehyde, a reaction catalyzed by mercury(II) sulfate in sulfuric acid. wikipedia.org

Reaction: C₂H₂(g) + H₂O(l) --[HgSO₄, H₂SO₄]--> CH₃CHO(aq) wikipedia.org

Mercury(II) salts are also effective catalysts for oxymercuration-demercuration reactions, which achieve the Markovnikov hydration of alkenes to form alcohols. wikipedia.org Furthermore, Hg(II) salts have been employed to catalyze a wide range of intramolecular cyclization reactions of unsaturated compounds, leading to the synthesis of complex heterocyclic and carbocyclic structures that are otherwise difficult to obtain. researchgate.net In these reactions, the electrophilic Hg(II) ion activates the unsaturated bond (alkene, alkyne) towards nucleophilic attack.

In the context of environmental control, the oxidation of elemental mercury (Hg⁰) on selective catalytic reduction (SCR) catalysts used in coal-fired power plants is an area of active research. The presence of HCl in flue gas allows for the chlorination of catalyst surface sites, which then oxidize the elemental mercury. nih.gov

Table of Mentioned Compounds

Table 2. List of chemical compounds mentioned in the article.

Advanced Analytical Chemistry for Mercury Oxonium Sulfate Research

Chromatographic Separation Techniques Coupled with Mass Spectrometry (e.g., HPLC-ICP-MS) for Mercury Speciation in Research Samples

The toxicity and biogeochemical cycling of mercury are highly dependent on its chemical form. Therefore, the speciation analysis, which is the identification and quantification of different chemical forms of an element, is crucial. frontiersin.org High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful hyphenated technique for mercury speciation. frontiersin.orgmdpi.com

HPLC separates different mercury species, such as inorganic mercury (Hg²⁺) and more toxic organometallic forms like methylmercury (B97897) (MeHg⁺), based on their interactions with a stationary phase in a column. mdpi.comnih.gov The separated species are then introduced into the ICP-MS, which atomizes and ionizes the sample, allowing for the highly sensitive and selective detection of mercury isotopes. frontiersin.org This technique offers very low detection limits, often at the parts-per-trillion (ppt) level or even lower. frontiersin.org

Recent advancements have seen the development of Ultra-High Performance Liquid Chromatography (UHPLC) coupled with ICP-MS, which significantly reduces analysis time and the consumption of reagents. mdpi.com For instance, a UHPLC-ICP-MS method was developed to analyze Hg²⁺ and MeHg⁺ within one minute, a significant improvement over the typical 5-10 minutes required by conventional HPLC methods. mdpi.com

Table 1: Performance of HPLC-ICP-MS in Mercury Speciation Studies

| Parameter | Finding | Reference |

|---|---|---|

| Analytes | Inorganic mercury (Hg²⁺), Methylmercury (MeHg⁺), Phenylmercury (PhHg⁺) | nih.gov |

| Technique | Magnetic Solid Phase Extraction (MSPE) - HPLC-ICP-MS | nih.gov |

| Detection Limits | 0.49-0.74 ng/L | nih.govresearchgate.net |

| Separation Time | ~8 minutes | nih.govresearchgate.net |

| Matrices | Environmental water, wastewater, tap water, fish samples | nih.gov |

| Advantage | High sensitivity, high enrichment factor, rapid separation | nih.gov |

Atomic Absorption and Fluorescence Spectrometry for Ultra-Trace Mercury Quantification in Complex Matrices Relevant to Synthesis and Reactivity Studies

For the quantification of total mercury at ultra-trace levels, Cold Vapor Atomic Absorption Spectrometry (CVAAS) and Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) are widely employed techniques. analytik-jena.ruspectroscopyonline.com These methods rely on the reduction of mercury ions in a sample to elemental mercury (Hg⁰), which is highly volatile. analytik-jena.ru The elemental mercury is then purged from the solution and carried into a detection cell.

CVAAS measures the absorption of light at a specific wavelength by the mercury atoms. spectroscopyonline.com It is a robust and widely used technique with detection limits in the parts-per-trillion (ppt) range. spectroscopyonline.com

CVAFS measures the fluorescence emitted by mercury atoms after they have been excited by a light source. analytik-jena.ru CVAFS is generally more sensitive than CVAAS, with detection limits that can reach the sub-ppt level. spectroscopyonline.com

These techniques are crucial for monitoring the purity of synthesized Mercury(II) Sulfate (B86663) and for studying its reactivity by quantifying the amount of mercury that may be released or transformed in various chemical reactions. analytik-jena.ruresearchgate.net

Table 2: Comparison of CVAAS and CVAFS for Mercury Analysis

| Feature | Cold Vapor Atomic Absorption Spectrometry (CVAAS) | Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) |

|---|---|---|

| Principle | Measures light absorption by Hg⁰ atoms | Measures light emission (fluorescence) from excited Hg⁰ atoms |

| Detection Limit | Single-digit parts-per-trillion (ppt) spectroscopyonline.com | Sub-ppt to low ppt (B1677978) spectroscopyonline.com |

| Dynamic Range | 2-3 orders of magnitude spectroscopyonline.com | ~5 orders of magnitude spectroscopyonline.com |

| Common Use | Routine analysis in many laboratories spectroscopyonline.com | Ultra-trace analysis, environmental monitoring analytik-jena.ruspectroscopyonline.com |

Electrochemical Methods for Studying Mercury Species Transformation and Reductive/Oxidative Pathways

Electrochemical methods offer a sensitive and often cost-effective approach to studying the redox chemistry of mercury. researchgate.netpensoft.net Techniques like cyclic voltammetry and stripping voltammetry can be used to investigate the transformation of Hg²⁺ from Mercury(II) Sulfate and other mercury species.

In one approach, different mercury species can be selectively deposited onto an electrode by controlling the applied potential. researchgate.net For example, inorganic mercury (Hg²⁺) can be electrodeposited at a less negative potential than methylmercury. researchgate.net This allows for the separation and subsequent quantification of different mercury forms.

Electrochemical sensors and biosensors are also being developed for the rapid and selective detection of mercury ions. mdpi.comacs.org These sensors often utilize the high affinity of mercury for specific biological molecules or ligands, which can generate a measurable electrical signal upon binding. mdpi.comacs.org

Micro-analytical Techniques (e.g., Electron Probe Microanalysis, Synchrotron X-ray Fluorescence) for Localized Characterization of Solid-State Forms

To understand the distribution and chemical form of mercury in solid samples, micro-analytical techniques are indispensable.

Electron Probe Microanalysis (EPMA) uses a focused beam of electrons to generate characteristic X-rays from a small spot on a sample. cdnsciencepub.comnih.gov By analyzing the energy and intensity of these X-rays, the elemental composition of that specific point can be determined. cdnsciencepub.comnih.gov EPMA has been used to localize mercury in biological tissues and to study its association with other elements. cdnsciencepub.comnih.govresearchgate.net However, the high vacuum conditions required for EPMA can make it unsuitable for highly volatile mercury compounds like methylmercury. cdnsciencepub.com

Synchrotron X-ray Fluorescence (SXRF) utilizes the extremely bright and focused X-ray beams produced by a synchrotron source to excite fluorescence in a sample. nih.govepj-conferences.org SXRF is a non-destructive technique that can map the distribution of elements with high spatial resolution and sensitivity. epj-conferences.orgresearchgate.net It has been instrumental in studying the co-localization of mercury with other elements, such as selenium, in various biological and environmental samples, providing insights into detoxification mechanisms. nih.gov Furthermore, by tuning the energy of the incident X-rays, techniques like X-ray Absorption Near Edge Structure (XANES) can provide information about the oxidation state and local chemical environment of the mercury atoms. epj-conferences.orgcas.cn

Table 3: Applications of Micro-analytical Techniques in Mercury Research

| Technique | Principle | Application in Mercury Research | Reference |

|---|---|---|---|

| Electron Probe Microanalysis (EPMA) | Elemental analysis based on electron-induced X-ray emission. | Localization of inorganic mercury in biological tissues. cdnsciencepub.comnih.govresearchgate.net | cdnsciencepub.comnih.gov |

| Synchrotron X-ray Fluorescence (SXRF) | Elemental mapping based on X-ray induced fluorescence. | In-situ mapping of mercury distribution in tissues and soils. nih.govepj-conferences.orgnih.gov | nih.govepj-conferences.orgnih.gov |

| X-ray Absorption Near Edge Structure (XANES) | Provides information on oxidation state and chemical environment. | Speciation of mercury compounds in solid samples. epj-conferences.orgcas.cn | epj-conferences.orgcas.cn |

Development and Validation of Rigorous Sample Preparation Protocols for Accurate Academic Analysis

The accuracy of any mercury analysis is highly dependent on the sample preparation protocol. uw.edu.pl Due to the volatility of some mercury compounds, there is a significant risk of analyte loss during sample handling and preparation. uw.edu.pl Therefore, developing and validating rigorous protocols is a critical area of research.

For solid samples, common preparation methods include acid digestion, often in closed vessels and sometimes assisted by microwave heating, to break down the sample matrix and bring the mercury into solution. uw.edu.plresearchgate.net The choice of acids and oxidizing agents is crucial to ensure complete digestion and prevent the loss of mercury. uw.edu.pl

For water samples, preservation is key. gov.bc.ca Samples are typically acidified to prevent the adsorption of mercury onto container walls. gov.bc.ca For speciation analysis, specific preservation methods are required to maintain the integrity of the different mercury species. gov.bc.ca

Validation of these protocols often involves the use of Certified Reference Materials (CRMs) with known concentrations of mercury to ensure the accuracy and precision of the analytical method. nih.gov

Theoretical and Computational Studies on Mercury Oxonium Sulfate

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure Prediction, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making it well-suited for studying complex solid-state materials like mercury oxonium sulfate (B86663). tyut.edu.cn Although specific DFT studies comprehensively detailing the geometry, electronic structure, and vibrational frequencies of Hg₃O₂SO₄ are scarce, the methodology's application to related mercury compounds is extensive. researchgate.netbyu.edu

DFT calculations would begin with the geometry optimization of the Hg₃O₂SO₄ unit cell, starting from experimental crystallographic data. This process minimizes the energy of the system to find the most stable atomic arrangement, providing precise bond lengths and angles. Following optimization, the electronic structure, including the band gap and density of states (DOS), can be calculated. The DOS analysis would reveal the contributions of mercury, oxygen, and sulfur orbitals to the valence and conduction bands, offering insights into the nature of the chemical bonding within the polymeric (Hg₃O₂)x layers and its interaction with the sulfate anions.

Furthermore, DFT can predict vibrational frequencies corresponding to the normal modes of vibration (e.g., IR and Raman spectra). These computationally generated spectra can be compared with experimental measurements to validate the calculated structure and provide assignments for observed spectral peaks. A significant, albeit specific, application of theoretical calculations to Hg₃O₂SO₄ has been noted in the context of its optical properties. It was reported that Hg₃O₂SO₄ exhibits a very strong second-harmonic generation (SHG) response, and detailed theoretical calculations were employed to confirm that the highly polarizable Hg²⁺ cation is a key contributor to these superior optical properties.

Table 1: Potential DFT-Calculated Properties for Mercury Oxonium Sulfate

| Property | Description | Potential Insights for Hg₃O₂SO₄ |

| Optimized Lattice Parameters | The equilibrium dimensions (a, b, c, α, β, γ) of the crystal's unit cell. | Provides the most stable, lowest-energy crystal structure for comparison with experimental X-ray diffraction data. |

| Bond Lengths and Angles | Precise distances and angles between atoms in the optimized structure. | Elucidates the coordination environment of Hg²⁺ within the oxonium-like layers and its interaction with sulfate groups. |

| Electronic Band Gap | The energy difference between the top of the valence band and the bottom of the conduction band. | Determines the material's electronic and optical properties, such as its color and conductivity. |

| Density of States (DOS) | A representation of the number of available electronic states at each energy level. | Reveals the orbital contributions (Hg, O, S) to the electronic structure, clarifying the nature of chemical bonding. |

| Vibrational Frequencies | The frequencies of the fundamental modes of atomic vibrations. | Allows for the prediction of IR and Raman spectra, aiding in the interpretation of experimental spectroscopic data. |

Molecular Dynamics Simulations for Investigating Solid-State Properties, Phase Transitions, and Interfacial Phenomena

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a material's behavior. This technique is invaluable for studying solid-state properties that depend on temperature and pressure, such as phase transitions, thermal expansion, and interfacial phenomena.

To date, specific MD simulation studies on this compound have not been reported in the literature. However, such simulations could offer profound insights. Using a force field parameterized from DFT calculations or experimental data, MD could be used to simulate the behavior of the Hg₃O₂SO₄ crystal lattice at various temperatures. This would allow for the prediction of its thermal stability, the identification of potential phase transitions, and the calculation of mechanical properties like bulk modulus.

Furthermore, MD simulations are well-suited to investigate interfacial phenomena. For instance, the interaction of the Hg₃O₂SO₄ surface with water molecules could be simulated to understand its solubility and surface reactivity. This would be particularly relevant given that the compound is described as being very slightly soluble in water. osti.gov

Computational Modeling of Reaction Mechanisms, Transition States, and Kinetic Barriers for Transformations

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, researchers can determine the most likely reaction mechanisms and predict kinetic barriers. researchgate.net The literature contains numerous examples of computational studies on the reaction mechanisms of mercury compounds, such as the Hg-catalyzed oxidation of methane (B114726) in sulfuric acid and the oxidation of elemental mercury on various surfaces.

Prediction of Spectroscopic Signatures and Direct Comparison with Experimental Data

A key synergy between computational chemistry and experimental work lies in the prediction and interpretation of spectroscopic data. Theoretical calculations can generate spectra (e.g., NMR, UV-Vis, IR, Raman) that can be directly compared with experimental results, serving as a powerful tool for structural confirmation and analysis.

While broad computational studies predicting the full range of spectroscopic signatures for Hg₃O₂SO₄ are not available, a significant finding highlights the use of theory to understand its nonlinear optical properties. The observation that Hg₃O₂SO₄ produces a second-harmonic generation (SHG) signal that is 14 times stronger than the standard material, potassium dihydrogen phosphate (B84403) (KDP), was supported by theoretical calculations. These calculations confirmed that the large SHG response and a moderate birefringence are induced by the unique [Hg₃O₂SO₄]∞ layers and the presence of the highly polarizable Hg²⁺ cations. This represents a direct and successful application of computational modeling to explain the unique optical signature of this material.

Future work could extend this to other forms of spectroscopy. For instance, calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹⁹⁹Hg would provide a theoretical benchmark for experimental solid-state NMR studies, helping to characterize the local environment of the mercury atoms within the crystal lattice.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Electronic Structure Calculations

Ab initio and post-Hartree-Fock methods represent a class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide extremely accurate results for the electronic structure and properties of molecular systems.

However, these high-accuracy methods are computationally very expensive. Their use is often limited to small molecules or clusters. For a complex, periodic solid like this compound, applying these methods to the entire unit cell is generally prohibitive. Instead, they are more commonly used in a hybrid approach, such as for a fragment of the crystal (a cluster model) to study a specific chemical interaction with high precision. They can also be used to benchmark the accuracy of more computationally efficient methods like DFT for a given system. No specific ab initio or post-Hartree-Fock studies on this compound have been identified in the scientific literature, which is expected given the computational demands and the complexity of the solid-state system.

Future Directions and Emerging Research Avenues in Mercury Oxonium Sulfate Chemistry

Design and Synthesis of Tailored Mercury Oxonium Frameworks with Tunable Properties

The known structure of mercury oxonium sulfate (B86663), with its polymeric layers of (Hg₃O₂)x cations and intercalated sulfate ions, presents a fascinating starting point for the development of novel mercury-based frameworks. drugfuture.com Future research could focus on moving beyond the traditional synthesis of this compound to create tailored structures with tunable properties.

Key Research Objectives:

Dimensionality Control: Investigating synthetic routes to control the dimensionality of the oxonium framework, potentially moving from 2D layers to 3D porous structures. This could involve the use of structure-directing agents or templates during synthesis.

Anion Exchange: Exploring the substitution of the sulfate anion with other inorganic or organic anions to modify the framework's properties, such as pore size, stability, and chemical reactivity.

Functionalization: Introducing functional organic ligands into the structure to create hybrid organic-inorganic frameworks. This could impart specific functionalities, such as luminescence, chirality, or enhanced catalytic activity.

A systematic study of reaction conditions—such as temperature, pH, and solvent systems—would be crucial in guiding the self-assembly of these complex mercury oxonium architectures.

Exploration of Catalytic Applications Beyond Traditional Mercury Salts in Organic and Inorganic Synthesis

Mercury(II) salts have a long history as catalysts in organic reactions, such as the hydration of alkynes. wikipedia.orgscielo.org.zabeilstein-journals.orgnih.gov However, the unique structure of mercury oxonium sulfate could offer distinct catalytic behaviors. Its layered structure and the presence of both oxonium cations and sulfate anions might provide unique active sites.

Potential Catalytic Arenas:

Heterogeneous Catalysis: The solid-state, insoluble nature of this compound makes it a prime candidate for a heterogeneous catalyst, which could be easily recovered and recycled, a significant advantage over traditional homogeneous mercury catalysts. drugfuture.comlookchem.com

Lewis Acid Catalysis: The exposed mercury centers in the oxonium framework could function as potent Lewis acids, catalyzing a range of organic transformations, such as cyclization reactions, rearrangements, and carbon-carbon bond-forming reactions. rsc.orgbeilstein-journals.org

Oxidation Catalysis: The oxygen-rich environment within the (Hg₃O₂)x layers might facilitate selective oxidation reactions, a critical process in industrial chemistry.

Research in this area would involve screening this compound and its modified variants as catalysts in a wide array of organic and inorganic reactions, and comparing their activity and selectivity to existing catalytic systems.

Advanced In-situ Spectroscopic Probes for Real-Time Monitoring of Reaction Dynamics and Structural Changes

To understand and optimize the synthesis and catalytic performance of mercury oxonium frameworks, advanced spectroscopic techniques that can monitor reactions in real-time are indispensable. These methods can provide crucial insights into reaction mechanisms, intermediate species, and structural transformations as they occur.

Prospective Spectroscopic Tools:

| Spectroscopic Technique | Potential Application in this compound Research | Relevant Findings in Related Systems |

| High-Resolution X-ray Absorption Spectroscopy (HERFD-XAS) | To provide detailed information on the local coordination environment and oxidation state of mercury atoms within the framework during synthesis or catalysis. | HERFD-XAS has been shown to be a powerful tool for in-situ chemical speciation of mercury, offering superior energy resolution compared to conventional XAS. acs.org |

| In-situ Mid-Infrared (Mid-IR) Spectroscopy | To track the formation and transformation of the oxonium and sulfate species during framework assembly and to monitor the interaction of reactants with the catalyst surface. | Mid-IR spectroscopy has been used to investigate the sulfidation of silicates, a process relevant to the surface chemistry of the planet Mercury, by identifying reaction products in-situ. wiley.com |

| Fluorescence Probes | To develop fluorescent sensors based on the interaction of specific molecules with the mercury oxonium framework, allowing for real-time monitoring of guest uptake or catalytic turnover. | Novel fluorescent probes are being developed for the sensitive and selective detection of mercury ions in various environments, including biological systems. nih.govspectroscopyonline.comresearchgate.net |

The application of these advanced techniques would be instrumental in bridging the gap between the macroscopic properties of this compound and its molecular-level behavior.

Integration with Nanoscience and Nanomaterials Research for Novel Hybrid Systems

The intersection of mercury chemistry with nanoscience is an emerging field with potential applications in sensing, catalysis, and environmental remediation. nih.govaccessengineeringlibrary.com Integrating this compound into nanostructured systems could unlock novel functionalities.

Future Research Directions:

Nanoparticle Synthesis: Developing methods to synthesize this compound as nanoparticles or nanosheets. This would dramatically increase the surface area-to-volume ratio, potentially enhancing catalytic activity and reactivity.

Hybrid Nanomaterials: Creating composite materials by depositing this compound onto nanostructured supports like graphene, silica (B1680970) nanoparticles, or metal-organic frameworks (MOFs). Such hybrid systems could exhibit synergistic properties. For instance, gold nanoparticles supported on alumina (B75360) have been shown to be effective for mercury removal from water. accessengineeringlibrary.com

Nano-Sensors: Fabricating sensors for the detection of specific analytes based on changes in the optical or electronic properties of this compound nanomaterials upon analyte binding. Nanotechnology has been leveraged to create sensors that can precisely measure mercury. azonano.com

These research avenues could lead to the development of advanced materials with tailored properties for a range of technological applications.

Development of Novel Theoretical Models for Complex Mercury Systems and their Environmental Behavior

Given the environmental significance of mercury, developing accurate theoretical models to predict the behavior of mercury compounds is a critical research goal. nih.govny.gov For a complex system like this compound, computational modeling can provide insights that are difficult to obtain through experiments alone.

Modeling and Simulation Goals:

Structural Prediction: Using Density Functional Theory (DFT) and other computational methods to predict the stable crystal structures of novel, modified mercury oxonium frameworks and to understand the nature of the chemical bonding within them. DFT has been used to analyze the interaction between heavy metal cations and polymer matrices for environmental remediation. mdpi.com

Reaction Mechanisms: Modeling the reaction pathways for the catalytic processes discussed above to elucidate the role of the mercury oxonium framework and to predict reaction kinetics and selectivity.

Environmental Fate and Transport: Developing models to predict the stability, solubility, and potential transformation of this compound in various environmental conditions. This is crucial for assessing its environmental impact and for developing potential remediation strategies. Mass balance models have been developed to predict mercury concentrations in lakes. mtu.edu

The development of robust theoretical models, validated by experimental data, would be essential for the rational design of new materials and for understanding the broader implications of this compound chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.